molecular formula C14H18N6O3 B12164546 4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-N-(1H-tetrazol-5-yl)-1,2-dihydropyridine-3-carboxamide

4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-N-(1H-tetrazol-5-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12164546
M. Wt: 318.33 g/mol
InChI Key: PQTPLRMKKNLFFL-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-N-(1H-tetrazol-5-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with multiple functional groups, including a tetrahydrofuran moiety and a tetrazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-N-(1H-tetrazol-5-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions

    Pyridine Core Formation: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.

    Introduction of Tetrahydrofuran Group: The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a tetrahydrofuran derivative.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group on the pyridine ring, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Halides, amines, and other nucleophilic species

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield lactones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may have pharmacological properties that could be harnessed for therapeutic purposes. Research into its mechanism of action and biological effects could lead to the development of new medications.

Industry

In industrial applications, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-N-(1H-tetrazol-5-yl)-1,2-dihydropyridine-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide: Lacks the tetrazole ring, which may alter its reactivity and biological activity.

    4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-N-(1H-tetrazol-5-yl)-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, affecting its solubility and reactivity.

Uniqueness

The presence of both the tetrahydrofuran and tetrazole groups in 4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-N-(1H-tetrazol-5-yl)-1,2-dihydropyridine-3-carboxamide makes it unique compared to other similar compounds. These groups contribute to its distinct chemical properties and potential biological activities, setting it apart in terms of reactivity and application potential.

Properties

Molecular Formula

C14H18N6O3

Molecular Weight

318.33 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-(2H-tetrazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H18N6O3/c1-8-6-9(2)20(7-10-4-3-5-23-10)13(22)11(8)12(21)15-14-16-18-19-17-14/h6,10H,3-5,7H2,1-2H3,(H2,15,16,17,18,19,21)

InChI Key

PQTPLRMKKNLFFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NC3=NNN=N3)C

Origin of Product

United States

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